molecular formula C11H19BrN2O3 B170349 Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate CAS No. 112257-12-2

Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate

Cat. No. B170349
M. Wt: 307.18 g/mol
InChI Key: LFJTTZCBJLCUIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07115597B2

Procedure details

Morpholine (0.22 g, 2.59 mmol), 42-1 (0.61 g, 1.99 mmol) and DIEA (0.33 g, 2.59 mmol) were dissolved in DMF (2 mL) and stirred for 18 hours at room temperature. The DMF was then removed under reduced pressure and the residue partitioned between water and methylene chloride. The methylene chloride was drawn off, dried and evaporated to a solid to afford 42-2. This recovered product was treated with neat trifluoroacetic acid and the excess trifluoroacetic acid evaporated off. The resulting residue was partitioned between methylene chloride and aqueous Na2CO3. The free base did not extract from the aqueous so the aqueous was evaporated to dryness, washed the methanol, and the solids filetred off to afford 42-2. 1H-NMR(CD3OD): 3.69(t, 4H); 3.59 (t, 2H); 3.54(t, 2H); 3.22(s, 2H); 2.83(t, 2H); 2.77(t, 2H); 2.49(t, 4H).
Quantity
0.22 g
Type
reactant
Reaction Step One
Name
Quantity
0.61 g
Type
reactant
Reaction Step One
Name
Quantity
0.33 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.Br[CH2:8][C:9]([N:11]1[CH2:16][CH2:15][N:14](C(OC(C)(C)C)=O)[CH2:13][CH2:12]1)=[O:10].CCN(C(C)C)C(C)C.FC(F)(F)C(O)=O>CN(C=O)C>[O:10]=[C:9]([N:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1)[CH2:8][N:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0.22 g
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
0.61 g
Type
reactant
Smiles
BrCC(=O)N1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
0.33 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 18 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The DMF was then removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue partitioned between water and methylene chloride
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to a solid
CUSTOM
Type
CUSTOM
Details
to afford 42-2
CUSTOM
Type
CUSTOM
Details
the excess trifluoroacetic acid evaporated off
CUSTOM
Type
CUSTOM
Details
The resulting residue was partitioned between methylene chloride and aqueous Na2CO3
EXTRACTION
Type
EXTRACTION
Details
The free base did not extract from the aqueous so the
CUSTOM
Type
CUSTOM
Details
aqueous was evaporated to dryness
WASH
Type
WASH
Details
washed the methanol
CUSTOM
Type
CUSTOM
Details
to afford 42-2

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
O=C(CN1CCOCC1)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.